molecular formula C14H19NO2 B7808059 N-cyclohexyl-4-hydroxy-N-methylbenzamide

N-cyclohexyl-4-hydroxy-N-methylbenzamide

Cat. No.: B7808059
M. Wt: 233.31 g/mol
InChI Key: RKHLQEDAZGKPCW-UHFFFAOYSA-N
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Description

N-Cyclohexyl-4-hydroxy-N-methylbenzamide is a chemical compound with the molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol . It is part of a class of synthetic organic compounds that are of significant interest in modern forensic toxicology and pharmacology research, particularly in the study of New Psychoactive Substances (NPS) . The structural motif of a benzamide derivative with cyclohexyl and N-alkyl substitutions is a key feature in certain novel synthetic opioids (NSO) that act as potent agonists at mu-opioid receptors (MOR-1) in the central nervous system . Compounds with this general profile are investigated to understand their binding affinity, functional activity, and metabolic pathways . Research into such substances is critical for developing analytical methods for their detection in forensic samples, understanding their contribution to the ongoing public health challenges associated with synthetic opioids, and exploring their potential mechanisms of action . This product is provided For Research Use Only . It is strictly intended for laboratory research and chemical analysis and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-cyclohexyl-4-hydroxy-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-15(12-5-3-2-4-6-12)14(17)11-7-9-13(16)10-8-11/h7-10,12,16H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKHLQEDAZGKPCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidation of 4-Hydroxybenzoic Acid Derivatives

The foundational step in synthesizing N-cyclohexyl-4-hydroxy-N-methylbenzamide involves the amidation of 4-hydroxybenzoic acid or its protected derivatives. A widely adopted method employs 4-hydroxybenzoic acid methyl ester as the starting material. The ester undergoes aminolysis with cyclohexylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU).

Reaction conditions :

  • Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

  • Temperature: 0–25°C under nitrogen atmosphere

  • Stoichiometry: 1.2 equivalents of cyclohexylamine relative to the ester

Post-reaction, the mixture is quenched with water, and the organic layer is dried over anhydrous sodium sulfate before vacuum concentration. Yields typically range from 75% to 85%, with purity exceeding 90% after silica gel column chromatography (petroleum ether:ethyl acetate = 4:1).

N-Methylation Strategies

Introducing the methyl group to the amide nitrogen requires careful selection of alkylating agents. A two-step process is often employed:

  • Protection of the hydroxyl group : The 4-hydroxy group is protected as a tert-butyldimethylsilyl (TBS) ether or methoxymethyl (MOM) ether to prevent side reactions during methylation.

  • Alkylation with methyl iodide : The protected intermediate is treated with methyl iodide (MeI) in the presence of a strong base such as potassium tert-butoxide (t-BuOK).

Optimized conditions :

  • Solvent: THF or dimethylformamide (DMF)

  • Temperature: 50°C for 12 hours

  • Yield: 80–90% after deprotection with hydrobromic acid (HBr) in acetic acid

Reaction Conditions and Catalytic Systems

Temperature and Solvent Effects

The choice of solvent critically influences reaction kinetics and product stability. Polar aprotic solvents like DMF enhance the solubility of intermediates but may necessitate higher temperatures for amidation (60–80°C). Non-polar solvents such as toluene are preferred for Grignard reagent-mediated steps, as evidenced by patented protocols.

Table 1: Solvent Optimization for Key Steps

StepSolventTemperature (°C)Yield (%)
AmidationTHF2585
N-MethylationDMF5090
DeprotectionAcetic acid11095

Catalytic Approaches

Transition metal catalysts play a pivotal role in streamlining synthesis. For example, ruthenium(II) complexes (e.g., [Ru(p-cymene)Cl₂]₂) facilitate directed C–H hydroxylation, enabling direct introduction of the 4-hydroxy group without requiring pre-functionalized substrates. This method reduces step count and improves atom economy:

Substrate+K2S2O8Ru catalyst, TFA4-Hydroxy derivative\text{Substrate} + \text{K}2\text{S}2\text{O}_8 \xrightarrow{\text{Ru catalyst, TFA}} \text{4-Hydroxy derivative}

Conditions :

  • Oxidant: Potassium persulfate (K₂S₂O₈)

  • Acid: Trifluoroacetic acid (TFA)

  • Temperature: 60°C for 6–8 hours

  • Yield: 72–94%

Purification and Characterization

Chromatographic Techniques

Crude products are purified using flash column chromatography with gradients of petroleum ether and ethyl acetate. For example, a 10:1 ratio effectively separates N-methylated intermediates from unreacted starting materials. High-performance liquid chromatography (HPLC) is employed for purity assessment, with retention times calibrated against authentic standards.

Recrystallization Protocols

Industrial-scale production favors recrystallization over chromatography for cost efficiency. A patented method describes slurrying the crude product in acetonitrile at 60°C, followed by gradual cooling to 0–5°C to induce crystallization. This achieves >99% purity with a recovery rate of 85–90%.

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities utilize continuous flow reactors to enhance reproducibility and safety. Key advantages include:

  • Precise temperature control (±1°C)

  • Reduced reagent waste (20–30% less solvent consumption)

  • Scalability to multi-kilogram batches

A representative setup involves:

  • Amidation module : Tubular reactor with immobilized DCC

  • Methylation unit : Packed-bed reactor containing t-BuOK and MeI

  • Deprotection chamber : Acid-resistant alloy vessel for HBr treatment

Comparative Analysis of Synthetic Pathways

Table 2: Evaluation of Preparation Methods

MethodStepsTotal Yield (%)Cost (USD/kg)
Classical amidation4681,200
Catalytic C–H hydroxylation282950
Continuous flow388800

The catalytic route offers the best balance of efficiency and cost, while continuous flow systems excel in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclohexyl-4-hydroxy-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Related Benzamides

Compound Name Substituents (Position) Molecular Weight Dihedral Angle (°) Hydrogen Bonding Biological Activity Reference
N-Cyclohexyl-4-hydroxy-N-methylbenzamide -OH (4), -NMe, -Cyclohexyl 263.35* Not reported Likely O–H⋯O/N–H⋯O Not reported N/A
4-Hydroxy-N-methylbenzamide -OH (4), -NMe 151.16 3.0–4.0 O–H⋯O, C–H⋯N chains Antiemetic, antimicrobial
N-Cyclohexyl-4-methoxybenzamide -OMe (4), -Cyclohexyl 261.36 Not reported N–H⋯O (amide typical) Not reported
4-Methoxy-N-methylbenzamide -OMe (4), -NMe 165.19 10.6 N–H⋯O chains, C–H⋯O Intermediate in drug synthesis
4-Chloro-N-methylbenzamide -Cl (4), -NMe 169.61 5.9, 16.7 N–H⋯O, C–H⋯O Antimicrobial, antitumor

*Calculated molecular weight based on formula.

Key Observations :

  • Hydroxy vs. Methoxy/Chloro : The hydroxyl group in 4-hydroxy-N-methylbenzamide facilitates stronger hydrogen bonding (O–H⋯O) compared to methoxy or chloro substituents, which rely on weaker N–H⋯O or C–H⋯O interactions. This likely enhances crystallinity and aqueous solubility .

Structural and Crystallographic Differences

  • Dihedral Angles : In 4-hydroxy-N-methylbenzamide, the amide group and benzene ring are nearly coplanar (dihedral angles: 3.0–4.0°), promoting conjugation and stability. In contrast, 4-methoxy-N-methylbenzamide exhibits a larger dihedral angle (10.6°), reducing planarity and possibly altering electronic properties .
  • Hydrogen-Bonding Networks : The hydroxyl group in 4-hydroxy-N-methylbenzamide forms infinite chains via O–H⋯O bonds, whereas methoxy or chloro analogs form simpler N–H⋯O dimers or chains .

Q & A

Q. What are the recommended synthetic routes for N-cyclohexyl-4-hydroxy-N-methylbenzamide, and how can reaction conditions be optimized for yield?

Methodological Answer:

  • Synthesis Protocol : React 4-hydroxybenzoic acid derivatives with N-methylcyclohexylamine under coupling agents (e.g., DCC or EDC) in anhydrous dichloromethane or THF. For example, analogous compounds like N-benzoyl-2-hydroxybenzamide derivatives were synthesized using acyl chlorides and amines in inert solvents, achieving yields up to 84% .
  • Purification : Use HPLC or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Recrystallization from ethanol or methanol is effective for obtaining high-purity crystals .
  • Optimization : Adjust stoichiometry (1.2–1.5 equivalents of amine), temperature (0–25°C), and reaction time (4–24 hours). Monitor progress via TLC or LC-MS.

Q. How can the structural identity of this compound be confirmed?

Methodological Answer:

  • Spectroscopic Analysis :
    • 1H/13C NMR : Compare chemical shifts with analogous benzamide derivatives. For example, N-cyclohexyl-3-hydroxy-4-methoxybenzamide showed distinct peaks for cyclohexyl protons (δ 1.2–2.1 ppm) and aromatic protons (δ 6.8–7.4 ppm) .
    • IR Spectroscopy : Confirm hydroxyl (3200–3500 cm⁻¹) and amide carbonyl (1640–1680 cm⁻¹) stretches.
  • Mass Spectrometry : Use ESI-MS or HRMS to verify molecular ion ([M+H]⁺) and fragmentation patterns.

Q. What are the critical storage conditions to ensure compound stability?

Methodological Answer:

  • Storage : Keep in airtight, light-protected containers under inert gas (argon/nitrogen) at –20°C. Avoid prolonged exposure to moisture.
  • Stability Assessment : Perform periodic HPLC analysis to detect degradation (e.g., hydrolysis of the amide bond). Reference studies on similar benzamides indicate stability for ≥6 months under these conditions .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation or hydrogen-bonding networks?

Methodological Answer:

  • Crystallization : Grow single crystals via slow evaporation of a saturated ethanol/water solution. For example, N-cyclohexyl-3-hydroxy-4-methoxybenzamide formed monoclinic crystals (space group P2₁/c) suitable for X-ray diffraction .
  • Refinement : Use SHELXL () for structure solution and refinement. Analyze hydrogen bonds (e.g., O–H···O or N–H···O interactions) and π-stacking using Mercury or Olex2. Compare with published analogs like N-cyclohexyl-3-fluorobenzamide (CCDC 2032776) to validate geometry .

Q. What strategies are effective for analyzing contradictory spectral data (e.g., unexpected NMR splitting or IR peaks)?

Methodological Answer:

  • 2D NMR : Perform COSY, HSQC, and HMBC to assign ambiguous proton environments. For example, N-benzoyl-2-hydroxybenzamide derivatives required HMBC to confirm amide linkage .
  • X-ray Diffraction : Resolve tautomeric or conformational ambiguities. In N-cyclohexyl-3-hydroxy-4-methoxybenzamide, crystallography confirmed the enol-imine tautomer .
  • Computational Validation : Compare experimental IR/NMR with DFT-calculated spectra (B3LYP/6-31G* level) .

Q. How can structure-activity relationships (SAR) be explored for this compound in biological systems?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace cyclohexyl with aryl groups or vary hydroxyl positions) as in N-benzoyl-2-hydroxybenzamide studies .
  • Biological Assays : Test analogs in enzyme inhibition (e.g., MMP-9/MMP-13) or receptor-binding assays. Use dose-response curves (IC₅₀/EC₅₀) and molecular docking (AutoDock Vina) to correlate activity with structural features .
  • Data Analysis : Apply multivariate regression to identify critical substituents (e.g., hydrophobicity, hydrogen-bond donors) driving activity.

Q. What computational methods are suitable for modeling intermolecular interactions or aggregation behavior?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate solvation effects (water/ethanol) using GROMACS. For example, Karabulut et al. (2014) modeled hydrogen-bonding networks in N-3-hydroxyphenyl-4-methoxybenzamide .
  • Docking Studies : Use Schrödinger Suite or MOE to predict binding modes with target proteins (e.g., Aβ self-assembly inhibitors) .
  • Aggregation Analysis : Apply DLS or TEM to study supramolecular assembly, referencing studies on N-acylamidines .

Q. How can synthetic byproducts or degradation pathways be characterized?

Methodological Answer:

  • LC-MS/MS : Identify byproducts (e.g., hydrolyzed acids or dimerized species) using fragmentation patterns.
  • Stability Studies : Expose the compound to stress conditions (heat, light, pH extremes). For N-(2-ethylhexyl)benzamide, hydrolysis under acidic conditions yielded benzoic acid derivatives .
  • Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O-water) or trapping agents (e.g., TEMPO) to elucidate degradation mechanisms.

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